Product packaging for Uridine triphosphate trisodium salt(Cat. No.:)

Uridine triphosphate trisodium salt

Cat. No.: B14805702
M. Wt: 552.10 g/mol
InChI Key: HESOWSOEZVVPPN-UHFFFAOYSA-K
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Description

Uridine triphosphate trisodium salt is a useful research compound. Its molecular formula is C9H14N2Na3O15P3 and its molecular weight is 552.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14N2Na3O15P3 B14805702 Uridine triphosphate trisodium salt

Properties

Molecular Formula

C9H14N2Na3O15P3

Molecular Weight

552.10 g/mol

IUPAC Name

trisodium;[[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

InChI

InChI=1S/C9H17N2O15P3.3Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;/h4,6-8,13-14H,1-3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18);;;/q;3*+1/p-3

InChI Key

HESOWSOEZVVPPN-UHFFFAOYSA-K

Canonical SMILES

C1CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+]

Origin of Product

United States

Fundamental Biochemical and Metabolic Functions of Uridine Triphosphate Trisodium Salt

Role as a Precursor in Ribonucleic Acid Synthesis

Uridine (B1682114) triphosphate is a fundamental component in the synthesis of ribonucleic acid (RNA), a vital process for the expression of genetic information. baseclick.eufiveable.me

Substrate for RNA Polymerases and Transcription Mechanisms

During transcription, the process of creating an RNA copy of a DNA sequence, UTP serves as one of the four essential ribonucleoside triphosphate substrates for RNA polymerase enzymes. baseclick.eu These enzymes read a DNA template and incorporate the corresponding ribonucleotides into a growing RNA strand. baseclick.eu UTP provides the uridine nucleotide required for this process. baseclick.eu The availability of UTP, along with adenosine (B11128) triphosphate (ATP), guanosine (B1672433) triphosphate (GTP), and cytidine (B196190) triphosphate (CTP), can influence the rate of transcription. fiveable.me

Research has shown that UTP can also play a regulatory role in transcription. For instance, in Escherichia coli, elevated concentrations of UTP can allosterically regulate transcription by affecting the promoter clearance step of RNA polymerase. nih.gov This indicates a more complex role for UTP than simply being a passive building block. Furthermore, studies on T7 RNA polymerase have investigated the substrate properties of various UTP analogues, providing insights into the conformational requirements of the nucleotide for its incorporation into the RNA chain. nih.govresearchgate.net

Contribution as a Building Block for RNA Chain Elongation

As a direct precursor, UTP is incorporated into the elongating RNA molecule during transcription. baseclick.eu The enzyme RNA polymerase catalyzes the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing RNA chain and the alpha-phosphate of the incoming UTP molecule, releasing pyrophosphate. baseclick.eu This process is repeated, adding nucleotides one by one to create the full-length RNA transcript. baseclick.eu The accuracy of this incorporation is crucial for the correct synthesis of messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA), all of which are essential for protein synthesis. fiveable.me

The following table summarizes the key enzymes and their functions in RNA synthesis involving UTP:

Enzyme/ProteinFunction in RNA Synthesis
RNA Polymerase Catalyzes the synthesis of RNA from a DNA template using UTP as a substrate. baseclick.eu
Transcriptional U three proteins (t-UTPs) A subset of proteins involved in coordinating pre-rRNA transcription and processing. nih.gov
hALP (histone acetyl-transferase) A novel t-UTP that activates RNA polymerase I transcription by binding and acetylating the upstream binding factor (UBF). nih.gov

Participation in Cellular Energy Transfer and Metabolism

Beyond its role in RNA synthesis, UTP is an important molecule in cellular energy transfer and various metabolic pathways, acting as an energy source and an activator of substrates. medchemexpress.comwikipedia.org

Contribution to High-Energy Nucleotide Pool

Similar to ATP, UTP contains high-energy phosphoanhydride bonds between its phosphate (B84403) groups. cuhk.edu.hk The hydrolysis of these bonds releases a significant amount of energy, which can be coupled to drive endergonic (energy-requiring) reactions. wikipedia.orgcuhk.edu.hk While ATP is the primary energy currency of the cell, UTP plays a more specific role in certain metabolic pathways. wikipedia.org The conversion of uridine diphosphate (B83284) (UDP) to UTP is facilitated by the enzyme nucleoside-diphosphate kinase, which utilizes a phosphate group from ATP, making UTP and ATP energetically equivalent. wikipedia.org

Involvement in Glycogen (B147801) Synthesis Pathways

UTP is essential for the synthesis of glycogen, the primary storage form of glucose in animals. vaia.compharmacy180.com In a key step of glycogenesis, glucose-1-phosphate reacts with UTP in a reaction catalyzed by UDP-glucose pyrophosphorylase. vaia.comlibretexts.org This reaction forms UDP-glucose, an "activated" form of glucose, and releases pyrophosphate. vaia.compharmacy180.com The subsequent hydrolysis of pyrophosphate provides the thermodynamic driving force for the reaction. pharmacy180.com Glycogen synthase then transfers the glucose unit from UDP-glucose to a growing glycogen chain. vaia.comlibretexts.org

The key steps in glycogen synthesis involving UTP are outlined in the table below:

StepReactantsEnzymeProduct
Activation of Glucose Glucose-1-phosphate + UTPUDP-glucose pyrophosphorylaseUDP-glucose + Pyrophosphate vaia.comlibretexts.org
Elongation of Glycogen Chain UDP-glucose + Glycogen primerGlycogen synthaseElongated glycogen chain + UDP vaia.comlibretexts.org

Role in Protein Glycosylation Processes

UTP is indirectly involved in protein glycosylation, a critical post-translational modification where carbohydrate chains (glycans) are attached to proteins. This process is crucial for protein folding, stability, and function. The synthesis of the core oligosaccharide precursor that is transferred to proteins occurs on a lipid carrier called dolichol phosphate. youtube.comyoutube.com The initial steps of this synthesis involve the addition of two N-acetylglucosamine (GlcNAc) residues and five mannose residues. youtube.com While the direct donor for GlcNAc is UDP-N-acetylglucosamine, the synthesis of this sugar nucleotide ultimately relies on UTP. UTP is required for the formation of UDP-glucose, which can then be converted to other UDP-sugars, including UDP-N-acetylglucosamine. wikipedia.org Therefore, UTP plays a foundational role in providing the necessary activated sugar donors for the initiation of protein glycosylation.

Contributions to Membrane Phospholipid Biosynthesis

Uridine triphosphate (UTP) is a fundamental molecule in cellular metabolism, playing a pivotal, albeit indirect, role in the synthesis of membrane phospholipids (B1166683). Its primary contribution stems from its function as the direct precursor for cytidine triphosphate (CTP). nih.govwikipedia.org The enzyme CTP synthetase catalyzes the ATP-dependent conversion of UTP to CTP. nih.govnih.govresearchgate.net CTP is an essential high-energy nucleotide required for the activation of head groups in the major pathways of phospholipid synthesis, making the availability of UTP a critical upstream factor for membrane biogenesis. nih.govresearchgate.net CTP is a direct precursor for the synthesis of all membrane phospholipids in eukaryotic cells through the Kennedy pathway (for phosphatidylcholine and phosphatidylethanolamine) and the CDP-diacylglycerol pathway (for phosphatidylinositol, phosphatidylglycerol, and cardiolipin). nih.govnih.gov

Role in Phosphatidylcholine (PC) Biosynthesis

Phosphatidylcholine (PC) is the most abundant phospholipid in eukaryotic cell membranes, and its synthesis predominantly occurs via the CDP-choline pathway, also known as the Kennedy pathway. wikipedia.orgnih.govnih.gov In this pathway, CTP is required for the synthesis of the activated choline (B1196258) donor, CDP-choline. The formation of CDP-choline from phosphocholine (B91661) and CTP is the rate-limiting step in PC synthesis and is catalyzed by the enzyme CTP:phosphocholine cytidylyltransferase (CCT). wikipedia.orgnih.govnih.gov The subsequent reaction involves the transfer of the phosphocholine moiety from CDP-choline to a diacylglycerol (DAG) molecule, a reaction catalyzed by choline phosphotransferase, yielding PC. wikipedia.orgnih.gov

Research has demonstrated that increasing the availability of uridine leads to an increase in cellular CTP pools, which in turn can accelerate the rate of PC synthesis. nih.govnih.gov Studies in PC12 cells and rat brain slices have shown that supplementation with uridine enhances the formation of CDP-choline, the direct precursor for PC. nih.gov This highlights the regulatory importance of the UTP-to-CTP conversion for maintaining the rate of PC production to meet the demands of membrane expansion and repair. nih.gov

Table 1: Key Steps in the CDP-Choline Pathway for Phosphatidylcholine Synthesis

StepSubstratesEnzymeProductRole of UTP/CTP
1Choline, ATPCholine Kinase (CK)PhosphocholineNo direct role
2Phosphocholine, CTP CTP:phosphocholine cytidylyltransferase (CCT)CDP-choline , PyrophosphateCTP , derived from UTP, is a key substrate. This is the rate-limiting step. wikipedia.orgnih.gov
3CDP-choline , Diacylglycerol (DAG)Choline phosphotransferase (CPT)Phosphatidylcholine (PC), CMPCDP-choline is the activated donor.

Role in Phosphatidylethanolamine (PE) Biosynthesis

Phosphatidylethanolamine (PE) is the second most abundant phospholipid in mammalian membranes and is crucial for processes like membrane fusion and maintaining membrane curvature. uu.nlwikipedia.orgcreative-proteomics.com Similar to PC synthesis, the primary de novo route for PE production is the CDP-ethanolamine branch of the Kennedy pathway. uu.nlfrontiersin.orgreactome.org This pathway mirrors the CDP-choline pathway, utilizing ethanolamine (B43304) as the initial substrate.

The critical, rate-limiting step involves the enzyme CTP:phosphoethanolamine cytidylyltransferase (ECT), which catalyzes the reaction between phosphoethanolamine and CTP to form CDP-ethanolamine. frontiersin.orgnih.gov Subsequently, CDP-ethanolamine:1,2-diacylglycerol ethanolamine phosphotransferase (EPT) transfers the phosphoethanolamine head group to DAG, forming PE. frontiersin.org Therefore, the cellular pool of UTP, as the precursor to CTP, is fundamentally linked to the cell's capacity to synthesize PE de novo. researchgate.netreactome.org Disrupting this pathway has been shown to markedly alter cellular lipid composition, underscoring its importance. nih.gov

Table 2: Key Steps in the CDP-Ethanolamine Pathway for Phosphatidylethanolamine Synthesis

StepSubstratesEnzymeProductRole of UTP/CTP
1Ethanolamine, ATPEthanolamine Kinase (EK)PhosphoethanolamineNo direct role
2Phosphoethanolamine, CTP CTP:phosphoethanolamine cytidylyltransferase (ECT)CDP-ethanolamine , PyrophosphateCTP , derived from UTP, is a key substrate. This is the rate-limiting step. frontiersin.org
3CDP-ethanolamine , Diacylglycerol (DAG)Ethanolamine phosphotransferase (EPT)Phosphatidylethanolamine (PE), CMPCDP-ethanolamine is the activated donor.

Role in Phosphatidylinositol (PI) Biosynthesis

Phosphatidylinositol (PI) and its phosphorylated derivatives, the phosphoinositides, are less abundant than PC and PE but are vital for cellular signaling and membrane trafficking. nih.gov The synthesis of PI diverges from the Kennedy pathway. Instead, it utilizes CDP-diacylglycerol (CDP-DAG) as the activated intermediate.

The synthesis of CDP-DAG is catalyzed by the enzyme CDP-diacylglycerol synthase (CDS), which joins phosphatidic acid (PA) with CTP, releasing pyrophosphate. nih.gov This activated lipid, CDP-DAG, then serves as the substrate for phosphatidylinositol synthase (PIS), which catalyzes the reaction between CDP-DAG and myo-inositol to form PI. nih.gov In this pathway, CTP is essential for activating the diacylglycerol backbone rather than the head group. Consequently, UTP, by providing the substrate for CTP synthesis, is integral to the production of PI and the entire family of phosphoinositide signaling lipids. nih.govnih.gov

Table 3: Key Steps in the CDP-Diacylglycerol Pathway for Phosphatidylinositol Synthesis

StepSubstratesEnzymeProductRole of UTP/CTP
1Phosphatidic Acid (PA), CTP CDP-diacylglycerol synthase (CDS)CDP-diacylglycerol , PyrophosphateCTP , derived from UTP, activates the lipid backbone.
2CDP-diacylglycerol , myo-InositolPhosphatidylinositol synthase (PIS)Phosphatidylinositol (PI), CMPCDP-diacylglycerol is the activated donor.

Mechanistic Investigations of Uridine Triphosphate Trisodium Salt in Cellular Signaling

Agonistic Activity at Purinergic Receptors

Uridine (B1682114) triphosphate trisodium (B8492382) salt is a known agonist for the P2Y family of G protein-coupled receptors (GPCRs). nih.govabcam.comthebiogrid.org Its binding to these receptors initiates a cascade of intracellular events that modulate various cellular functions.

Specificity and Activation of P2Y Receptor Subtypes

UTP demonstrates selectivity in its activation of P2Y receptor subtypes. It is a potent agonist for P2Y2 and P2Y4 receptors. nih.govthebiogrid.orgtocris.comnews-medical.netyoutube.com While ATP also activates the P2Y2 receptor with similar potency, UTP is the primary ligand for the P2Y4 receptor in many species. tocris.comnews-medical.netnih.gov The activation of these receptors by UTP leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC). patsnap.com

Table 1: UTP Specificity at P2Y Receptor Subtypes

Receptor SubtypeAgonist Activity of UTPPrimary Signaling Pathway
P2Y2 Potent Agonist (equipotent with ATP)Gq/11 -> PLC activation tocris.comnih.gov
P2Y4 Potent AgonistGq/11 -> PLC activation tocris.comnih.gov
P2Y6 Weakly effectiveGq/11 -> PLC activation nih.govtocris.com

The interaction between UTP and the P2Y2 receptor is a key area of research. patsnap.comdanaher.com UTP, acting as a selective P2Y2 receptor agonist, has been shown to induce various cellular responses, including cell migration and the release of signaling molecules. medchemexpress.comnih.gov For instance, in smooth muscle cells of human chorionic arteries, UTP-mediated activation of P2Y2 receptors leads to vasoconstriction and receptor internalization. nih.gov This activation is also linked to the transactivation of the epidermal growth factor receptor (EGFR), highlighting a complex interplay between these signaling pathways. nih.govnih.gov

Differential Effects on P2X and P2Y Purinergic Signaling Pathways

The purinergic signaling landscape is composed of two main receptor families: the ionotropic P2X receptors and the metabotropic P2Y receptors. news-medical.netnih.govphysiology.org Uridine triphosphate trisodium salt primarily exerts its effects through the P2Y receptor family. nih.gov P2X receptors, which are ligand-gated ion channels, are principally activated by ATP and are not significantly affected by UTP. nih.govnews-medical.net This selectivity is a crucial aspect of UTP's signaling profile, allowing for the specific modulation of P2Y-mediated pathways without directly engaging the rapid, ion-flux-dependent signaling characteristic of P2X receptors. nih.gov Evidence suggests that agonists selective for P2X receptors have minimal to no effect on downstream pathways that are potently activated by UTP, such as the ERK1/2 phosphorylation cascade. nih.gov

Downstream Intracellular Signaling Cascades

The activation of P2Y receptors by this compound initiates a series of downstream signaling events within the cell, with the Mitogen-Activated Protein Kinase (MAPK) pathway being a prominent effector.

Modulation of Mitogen-Activated Protein Kinase (MAPK) Phosphorylation Dynamics

UTP has been demonstrated to potently increase the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), key components of the MAPK pathway. nih.govnih.gov This phosphorylation signifies the activation of the ERK1/2 cascade, which is involved in regulating a wide array of cellular processes, including cell growth, differentiation, and survival. The activation of ERK1/2 by UTP has been observed in various cell types, including bovine chromaffin cells and PC12 cells. nih.govnih.gov

A noteworthy characteristic of UTP-induced MAPK activation is its biphasic nature. medchemexpress.com Research has revealed that UTP can evoke a two-phased pattern of MAPK phosphorylation. An initial, transient phosphorylation event occurs within minutes of UTP exposure, followed by a later, more sustained phase of phosphorylation that can appear hours later and last for an extended period. medchemexpress.com For example, one study observed an early, transient phosphorylation at 5 minutes, and a late, sustained phosphorylation that began at 6 hours and continued for up to 24 hours. medchemexpress.com This complex temporal regulation suggests that UTP can initiate both rapid and long-term cellular responses through the MAPK pathway.

Table 2: Biphasic MAPK Phosphorylation in Response to UTP

Time PointMAPK Phosphorylation LevelPhase
5 minutes PeakEarly, Transient
6 - 24 hours Sustained ElevationLate, Sustained

Unraveling the Signaling Intricacies of this compound

A deep dive into the mechanistic investigations of Uridine Triphosphate (UTP) trisodium salt has illuminated its significant role in orchestrating complex cellular signaling cascades. This nucleotide, acting primarily through the P2Y2 receptor, a G protein-coupled receptor, initiates a series of downstream events that modulate critical cellular functions, including the activity of small GTPases and intracellular calcium levels. Furthermore, its signaling is intricately linked with the epidermal growth factor receptor (EGFR), revealing a sophisticated network of cross-communication between these receptor systems.

Uridine triphosphate (UTP) trisodium salt serves as a potent extracellular signaling molecule, primarily exerting its effects by activating P2Y2 receptors. nih.govnih.gov This interaction triggers a cascade of intracellular events, influencing a variety of cellular processes. The binding of UTP to the Gq-coupled P2Y2 receptor is a critical initiating step in its signaling pathway. ahajournals.orgnih.gov

Activation of Small GTPases: RhoA and Rac1

Research has demonstrated that stimulation of the P2Y2 receptor with UTP leads to the activation of the small GTPases, RhoA and Rac1. nih.govnih.gov In human chorionic artery smooth muscle cells, perfusion with UTP was shown to precede the activation of both RhoA and Rac1. nih.gov These small GTPases are crucial molecular switches that regulate the actin cytoskeleton, thereby controlling cell morphology and migration. nih.gov The activation of RhoA is often associated with the formation of stress fibers and focal adhesions, contributing to cellular contraction, while Rac1 activation is typically linked to the formation of lamellipodia and membrane ruffles, promoting cell protrusion and motility. nih.gov The coordinated activation of both RhoA and Rac1 by UTP suggests a complex regulation of cytoskeletal dynamics.

The activation of these GTPases is not a direct consequence of P2Y2 receptor stimulation alone but is intertwined with the transactivation of the Epidermal Growth Factor Receptor (EGFR). Inhibition of EGFR activity has been shown to abrogate the UTP-induced activation of both RhoA and Rac1, highlighting the essential role of this receptor cross-talk in the signaling pathway. nih.govresearchgate.net

Influence on Intracellular Calcium Homeostasis

A hallmark of UTP-induced signaling via the P2Y2 receptor is the mobilization of intracellular calcium ([Ca2+]i). nih.govnih.gov The P2Y2 receptor is coupled to Gq/11 proteins, and its activation by UTP stimulates phospholipase C (PLC). ahajournals.orgmdpi.com PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). mdpi.com

IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of calcium from these intracellular stores into the cytosol. nih.govresearchgate.net This initial, transient peak in intracellular calcium is often followed by a sustained phase of elevated calcium levels, which is dependent on the influx of extracellular calcium through store-operated calcium channels in the plasma membrane. nih.gov This biphasic calcium response is a critical signaling event that can influence a wide range of cellular functions, including enzyme activation, gene expression, and cell proliferation. nih.govnih.gov

AgonistReceptorSecond MessengerEffect on Intracellular Calcium
Uridine Triphosphate (UTP)P2Y2Inositol 1,4,5-trisphosphate (IP3)Mobilization from intracellular stores

Regulatory Mechanisms of Receptor Localization and Activity

The signaling output of UTP is not solely determined by its binding to the P2Y2 receptor but is also regulated by the receptor's location within the plasma membrane and its interaction with other signaling proteins.

Impact on P2Y2 Receptor Cell Surface Distribution

Upon stimulation with UTP, the P2Y2 receptor undergoes dynamic changes in its localization on the cell surface. In human chorionic artery smooth muscle cells, activation of the P2Y2 receptor with UTP induces its translocation into specialized membrane microdomains known as lipid rafts. nih.govnih.gov This partitioning into lipid rafts is a rapid process, occurring within minutes of UTP exposure. nih.gov

Following this initial redistribution, prolonged stimulation with higher concentrations of UTP leads to the internalization of the P2Y2 receptor. nih.gov This process of receptor internalization is a common mechanism for regulating G protein-coupled receptor signaling, serving to desensitize the cell to further stimulation and to control the duration and intensity of the signal. The movement of the P2Y2 receptor into and out of lipid rafts and its subsequent internalization are critical for fine-tuning the cellular response to UTP.

Transregulation Mechanisms Involving Epidermal Growth Factor Receptor (EGFR)

A key aspect of UTP signaling is the transactivation of the Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov UTP-mediated activation of the P2Y2 receptor leads to a rapid increase in the phosphorylation of the EGFR. nih.govplos.org This transactivation is a crucial step that links the P2Y2 receptor to a broader signaling network, including the Ras-ERK and PI3K-Akt pathways, which are known to regulate cell proliferation and survival. nih.govnih.gov

Uridine Triphosphate Trisodium Salt in Modulating Cellular Physiology and Pathology Research Models

Regulation of Cell Proliferation and Migration

Extracellular UTP has been identified as a key regulator of cell motility and proliferation, processes fundamental to tissue development, repair, and disease. Its effects are prominently observed in the context of nerve cell behavior and wound healing mechanisms.

Studies on Schwannoma Cell Migration

Schwann cells are critical for the maintenance and regeneration of peripheral nerves. In response to nerve injury, they undergo a phenotypic switch to a migratory state to facilitate axonal regrowth and repair. nih.govplos.org Uridine (B1682114) triphosphate, released during such injuries, has been shown to be a significant promoter of this migratory response. nih.govnih.gov

Research using Schwannoma RT4-D6P2T cells has demonstrated that UTP treatment significantly enhances cell migration. plos.orgresearchgate.net This effect is mediated through the activation of P2Y2 receptors. nih.govnih.gov The binding of UTP to these receptors initiates downstream signaling cascades involving the activation of all three major mitogen-activated protein kinases (MAPKs): JNK, ERK1/2, and p38. nih.govnih.gov

A key mechanism in this process is the increased activation and expression of matrix metalloproteinase-2 (MMP-2), an enzyme that remodels the extracellular matrix to create a permissive environment for cell movement. nih.govplos.org Studies have shown that the activation of MMP-2 by UTP is dependent on the MAPK pathways. nih.govnih.gov Furthermore, a positive feedback loop appears to exist, where MMP-2 activation contributes to a sustained, late-phase phosphorylation of MAPKs, which is essential for maintaining the migratory phenotype required for wound healing. nih.govnih.gov Knockdown of either P2Y2 receptors or MMP-2 has been found to significantly diminish the UTP-induced cell migration and wound closure. nih.govnih.gov

Table 1: Effect of UTP on Schwannoma Cell Migration
ParameterObservationMediatorsReferences
Cell MigrationSignificantly increased with UTP treatment.P2Y2 receptors, MMP-2 nih.govplos.orgresearchgate.net
Signaling PathwayActivation of JNK, ERK1/2, and p38 MAPK pathways.P2Y2 receptor activation nih.govnih.gov
Extracellular Matrix RemodelingIncreased activation and expression of MMP-2.MAPK pathway activation nih.govplos.org
Feedback LoopMMP-2 activation leads to sustained MAPK phosphorylation, maintaining migration.MMP-2, MAPKs nih.govnih.gov

Investigation of Wound Repair Enhancement Mechanisms

The pro-migratory effects of UTP on Schwann cells directly contribute to its role in enhancing wound repair. nih.gov In vitro wound-healing assays, or "scratch assays," using both Schwannoma cell lines and primary Schwann cells, have provided direct evidence for this function. researchgate.net

In these experiments, a gap is created in a confluent monolayer of cells, and the rate of closure is monitored. Treatment with UTP significantly accelerates the closure of these "wounds". For instance, RT4-D6P2T Schwannoma cells treated with UTP were able to completely fill the wound area in 20 hours, compared to untreated control cells which only occupied about 56% of the area in the same timeframe. researchgate.net Similarly, primary Schwann cells treated with UTP filled the wound in 36 hours, while untreated cells only covered approximately 57% of the area. researchgate.net This translates to a quantifiable increase in cell velocity, with UTP inducing a 1.6-fold increase for the Schwannoma cell line and a 2.1-fold increase for primary Schwann cells. researchgate.net These findings underscore the role of UTP in promoting the collective cell migration necessary for efficient tissue repair following injury. nih.gov

Control of Ion Transport Processes

Uridine triphosphate is a significant regulator of ion transport across epithelial tissues. It exerts its effects by modulating the activity of specific ion channels, thereby controlling processes like sodium absorption and chloride secretion. These actions are critical for maintaining fluid balance and cellular homeostasis in various organs.

Mechanisms of Sodium Absorption Inhibition

UTP has been shown to inhibit sodium (Na+) absorption in various epithelial cells, including those in the airway, endometrium, and thyroid. nih.govnih.govunc.edu This inhibition is primarily achieved through its action on apical membrane sodium channels, specifically the epithelial sodium channel (ENaC). nih.govresearchgate.net

In porcine endometrial epithelial cells, UTP was found to inhibit benzamil-sensitive sodium absorption by as much as 80%. nih.gov This effect was a direct result of a decrease in the apical membrane's conductance to sodium. nih.gov Similarly, in porcine thyroid epithelial cells, UTP applied to the apical side inhibited forskolin-stimulated Na+ absorption in a dose-dependent manner, an effect mediated by a UTP-preferring P2 receptor. nih.gov Studies in the semicircular canal duct epithelium also point to the regulation of ENaC-mediated sodium absorption by P2Y2 receptors. researchgate.net The mechanism involves UTP binding to these apical or basolateral P2Y receptors, which initiates a signaling cascade that ultimately reduces the open probability or surface expression of ENaC. nih.govresearchgate.net

Stimulation of Chloride Secretion Pathways

In conjunction with inhibiting sodium absorption, UTP stimulates chloride (Cl-) secretion. This dual action is particularly relevant in tissues like the airway epithelium. nih.govunc.edu In patients with cystic fibrosis, where chloride secretion is deficient, UTP has been shown to be a more effective chloride secretagogue than in normal subjects. unc.edu

The stimulation of chloride secretion is initiated by the activation of P2Y2 receptors. sigmaaldrich.com This leads to an increase in intracellular calcium, which in turn activates calcium-activated chloride channels (CaCCs) in the apical membrane. nih.gov In bovine tracheal epithelium, both UTP and ATP induce an increase in short-circuit current, indicative of Cl- secretion. nih.gov In vivo studies on nasal epithelium have confirmed that UTP-induced changes in the transepithelial potential difference are due to the activation of an apical membrane chloride permeability pathway, thus initiating chloride secretion. unc.edu

Role of Protein Kinase C (PKC) Activation in Ion Transport Regulation

Protein Kinase C (PKC) plays a pivotal role in the UTP-mediated regulation of ion transport. nih.govresearchgate.net The activation of P2Y receptors by UTP can lead to the hydrolysis of membrane phospholipids (B1166683), generating second messengers that activate various PKC isoforms. nih.gov

Research in porcine endometrial epithelial cells has demonstrated that the UTP-dependent inhibition of sodium transport is dependent on PKC activation. nih.gov The inhibitory effect of UTP on benzamil-sensitive current could be mimicked by PMA, a direct activator of PKC, and prevented by several PKC inhibitors. nih.gov Specifically, a PKCδ selective inhibitor (rottlerin) and nonselective PKC inhibitors blocked the UTP effect, while PKCα-selective inhibitors produced partial inhibition. nih.gov Importantly, the inhibition of sodium channels by UTP was found to be directly dependent on PKC activation and not on the increase in intracellular calcium concentration itself. nih.gov In the semicircular canal duct epithelium, signaling pathways involving PKC are also known to inhibit sodium absorption mediated by ENaC. researchgate.net

Table 2: UTP Regulation of Ion Transport
ProcessEffect of UTPKey MechanismMediatorsReferences
Sodium AbsorptionInhibitionDecreased apical membrane Na+ conductance via ENaC.P2Y Receptors, Protein Kinase C nih.govnih.govresearchgate.net
Chloride SecretionStimulationActivation of apical membrane chloride channels.P2Y2 Receptors, Intracellular Calcium nih.govunc.edunih.gov
PKC-Dependent RegulationInhibition of Na+ transportPKC activation downstream of P2Y receptor stimulation leads to inhibition of ENaC.PKCδ, PKCα (partial) nih.govresearchgate.net

Involvement in Extracellular Matrix Remodeling

Uridine triphosphate (UTP) trisodium (B8492382) salt, acting as an agonist for P2Y receptors, has been identified as a significant modulator of the extracellular environment. medchemexpress.com Its role extends to influencing the intricate processes of extracellular matrix (ECM) remodeling, a fundamental process in tissue development, repair, and pathology.

Research has demonstrated that Uridine triphosphate trisodium salt can induce the activation and expression of Matrix Metalloproteinase-2 (MMP-2). medchemexpress.com MMPs are a family of enzymes crucial for the degradation of ECM components. nih.gov Specifically, the activation of MMP-2 is a key event in facilitating cell migration and invasion by breaking down type IV collagen, a major structural component of basement membranes. medchemexpress.comnih.gov

In research models, such as with Schwannoma cells, UTP-induced activation of P2Y2 receptors leads to an increase in extracellular MMP-2 activation. medchemexpress.com This enzymatic activity is associated with enhanced cell migration and wound repair capabilities. medchemexpress.com The process of MMP-2 activation is often complex, involving a coordinated expression of MMP-2, membrane-type 1 MMP (MT1-MMP), and tissue inhibitor of metalloproteinases-2 (TIMP-2). nih.gov Studies in melanoma progression have shown that the co-localization and expression of these factors, leading to functionally active MMP-2, correlate with the invasive and metastatic potential of tumor cells. nih.gov

Table 1: UTP Trisodium Salt and MMP-2 Activation

Cell/Tissue Model Effect of UTP Trisodium Salt Associated Receptor/Pathway Reference
RT4-D6P2T Schwannoma Cells Induces cell migration P2Y2 Receptors medchemexpress.com
RT4-D6P2T Schwannoma Cells Increases extracellular MMP-2 activation and expression P2Y2 Receptors medchemexpress.com

Modulation of Cellular Contractility and Vasomotor Responses in Research Models

This compound demonstrates significant effects on the contractility of various cell types and tissues, leading to distinct vasomotor responses in vascular models. nih.govnih.govnih.govnih.gov Its action is tissue- and species-dependent, capable of inducing either contraction (vasoconstriction) or relaxation (vasodilation).

In studies using isolated canine epicardial coronary arteries, UTP induced a dose-related vasoconstriction at basal perfusion pressure. nih.gov Similarly, UTP and its equipotent analogue Uridine diphosphate (B83284) (UDP) caused concentration-dependent vasoconstriction in isolated rat intrapulmonary arteries. nih.gov Research on human chorionic arteries also showed that UTP, a selective P2Y2R agonist, mediates vasoconstriction. nih.gov Beyond vascular smooth muscle, UTP has been observed to contract other tissues, such as the rat duodenum, and produce a long-lasting increase in isometric twitch tension in the isolated frog ventricle. nih.govnih.gov

Conversely, under certain conditions, UTP can mediate vasodilation. In canine epicardial coronary arteries with raised perfusion pressure, large doses of UTP induced a small vasodilatation. nih.gov In spontaneously hypertensive rats (SHR), UTP promotes concentration-dependent relaxation in isolated carotid artery segments, although this response is lower compared to control rats. bohrium.com

Table 2: Effects of UTP Trisodium Salt on Contractility and Vasomotor Response in Research Models

Research Model Response to UTP Notes Reference
Canine Epicardial Coronary Artery Vasoconstriction (dose-related) At basal perfusion pressure. nih.gov
Canine Epicardial Coronary Artery Vasodilation (slight) At raised perfusion pressure with large doses. nih.gov
Rat Intrapulmonary Arteries Vasoconstriction (concentration-dependent) UTP and UDP were equipotent. nih.gov
Human Chorionic Arteries Vasoconstriction Mediated by P2Y2 receptor activation. nih.gov
Rat Duodenum Contraction --- nih.gov
Isolated Frog Ventricle Increased isometric twitch tension Long-lasting effect. nih.gov
Carotid Arteries (Spontaneously Hypertensive Rats) Relaxation (concentration-dependent) Response is impaired compared to control WKY rats. bohrium.com

The diverse contractile and vasomotor responses to UTP are governed by a variety of molecular pathways, primarily initiated by the activation of P2Y purinoceptors. medchemexpress.comnih.govnih.govabcam.com

Pathways of Contraction:

P2Y Receptor Activation: In human chorionic arteries, UTP-induced vasoconstriction is mediated through the P2Y2 receptor. nih.gov This activation triggers downstream signaling cascades involving the activation of RhoA and Rac1 GTPases. nih.gov In canine coronary arteries, the vasoconstriction is attributed to UTP-preferring P2Y receptors located on the smooth muscle. nih.gov

Calcium Ion Channels: The vasoconstriction induced by UTP in canine coronary arteries involves L-type Ca²⁺ channels. nih.gov

Epidermal Growth Factor Receptor (EGFR) Transactivation: A novel finding in human chorionic arteries is that the vasomotor activity of the P2Y2R is transregulated by the EGFR. nih.gov Inhibition of EGFR tyrosine kinase activity blocked UTP-induced vasoconstriction and the activation of RhoA and Rac1. nih.gov

Cyclic Nucleotides: In the frog ventricle, the UTP-induced increase in contractile force is accompanied by a rise in intracellular cyclic AMP (cAMP) and an initial fall, followed by a later increase, in cyclic GMP (cGMP). nih.gov The contractility was found to be linearly related to the ratio of cAMP to cGMP. nih.gov

Pathways of Vasodilation:

Endothelium-Dependent Mechanisms: UTP-induced relaxation is often dependent on the endothelium. bohrium.com In canine coronary arteries, vasodilation involves the release of prostacyclin, a cyclo-oxygenase product. nih.gov This was confirmed by the inhibitory effect of indomethacin. nih.gov

Nitric Oxide (NO) Pathway: In carotid arteries of hypertensive rats, UTP-induced relaxation was significantly reduced by inhibitors of nitric oxide (NO) synthase, indicating a crucial role for the NO pathway. bohrium.com The impaired relaxation in these hypertensive models is suggested to be partly due to reductions in endothelial NO. bohrium.com

Prostanoids: The balance of different prostanoids can influence the final vasomotor response. In hypertensive rats, impaired UTP-induced relaxation may be linked to an increase in cyclooxygenase (COX)-derived vasoconstrictor prostanoids. bohrium.com

Effects on Proton Efflux in Specific Cell Types

This compound, through its action as a P2 receptor activator, has been utilized in research to investigate its influence on ion transport mechanisms, including proton efflux. mpbio.comsigmaaldrich.com Studies have specifically employed UTP to examine its effects on proton efflux in osteoblast-like cell lines, namely MC3T3-E1 and UMR-106 cells. mpbio.comsigmaaldrich.com This line of research aims to understand how purinergic signaling, initiated by extracellular nucleotides like UTP, regulates cellular pH and related physiological processes in bone cells.

Advanced Methodologies and Research Applications Utilizing Uridine Triphosphate Trisodium Salt

Employment in In Vitro Transcriptional Systems

In vitro transcription is a cornerstone technique in molecular biology, enabling the synthesis of RNA molecules in a controlled laboratory setting. Uridine (B1682114) triphosphate trisodium (B8492382) salt is an indispensable component of these systems, providing the necessary uridine nucleotides for the elongation of the RNA chain by RNA polymerases. baseclick.eu

Use in RNA Labeling Techniques for Gene Expression Analysis

The ability to label RNA transcripts is crucial for their detection and quantification in various gene expression analysis techniques. Uridine triphosphate trisodium salt is central to these labeling methods, where modified versions of UTP are incorporated into the nascent RNA strand during in vitro transcription. baseclick.eujenabioscience.com

Commonly used labeled UTP analogs include:

Biotin-UTP: Incorporates a biotin (B1667282) molecule, which can be detected with high affinity by streptavidin conjugates, allowing for non-radioactive detection in techniques like Northern blotting and in situ hybridization. nih.gov

Digoxigenin (DIG)-UTP: Introduces a steroid hapten that can be detected by specific anti-DIG antibodies, offering another sensitive non-radioactive detection method. oup.com

Fluorescently-labeled UTP (e.g., Cy5-UTP, Fluorescein-UTP): These analogs contain fluorophores that allow for direct visualization of the RNA, which is particularly useful in applications like fluorescence in situ hybridization (FISH) and for creating probes for microarray analysis. jenabioscience.com

The process involves using a DNA template containing the gene of interest, a suitable RNA polymerase (such as T7, T3, or SP6), and a mixture of the four standard ribonucleoside triphosphates (ATP, GTP, CTP, and UTP), with a portion of the UTP being the labeled analog. jenabioscience.com The ratio of labeled to unlabeled UTP can be optimized to balance labeling efficiency and the yield of the full-length transcript. jenabioscience.com

Table 1: Examples of Labeled UTP Analogs Used in RNA Labeling

Labeled UTP AnalogDetection MethodCommon Applications
Biotin-UTPStreptavidin-based detectionNorthern blotting, in situ hybridization
Digoxigenin-UTPAnti-DIG antibody-based detectionIn situ hybridization, Southern blotting
Cy5-UTPFluorescence spectroscopy/microscopyFluorescence in situ hybridization (FISH)
Fluorescein-UTPFluorescence spectroscopy/microscopyMicroarray probes, FISH

Application in RNA Amplification Protocols

In many research scenarios, the amount of starting RNA material is limited, necessitating an amplification step to generate sufficient quantities for downstream analysis like microarray profiling or next-generation sequencing. In vitro transcription-based RNA amplification methods, often referred to as aRNA (amplified RNA) synthesis, rely on UTP as a key substrate. nih.gov

One of the most common methods is the Eberwine procedure, which involves the following key steps:

First-strand cDNA synthesis: Reverse transcriptase synthesizes a single-stranded cDNA copy of the mRNA using an oligo(dT) primer that contains a T7 RNA polymerase promoter sequence.

Second-strand cDNA synthesis: DNA polymerase is used to create a double-stranded cDNA molecule.

In vitro transcription: The double-stranded cDNA, now containing a T7 promoter, serves as a template for T7 RNA polymerase to synthesize multiple copies of antisense RNA (aRNA). This step requires an abundant supply of ATP, GTP, CTP, and UTP . nih.gov

This process can yield a 100- to 1000-fold amplification of the original RNA population, preserving the relative abundance of the transcripts. nih.gov The inclusion of this compound in the nucleotide mix is essential for the synthesis of the amplified RNA.

Role in miRNA and siRNA Synthesis

MicroRNAs (miRNAs) and small interfering RNAs (siRNAs) are small non-coding RNA molecules that play critical roles in gene regulation. nih.govnih.gov While the biogenesis of these molecules in vivo is a complex, multi-step process involving enzymes like Dicer and Drosha, the synthesis of their precursor transcripts fundamentally relies on the availability of all four ribonucleoside triphosphates, including UTP. mdpi.com

In research and therapeutic applications, synthetic miRNAs and siRNAs are often produced. One method for generating these small RNAs is through in vitro transcription. This involves synthesizing a DNA template that codes for the desired miRNA or a short hairpin RNA (shRNA) that can be processed into an siRNA. This DNA template is then used in an in vitro transcription reaction, which, as previously described, requires UTP for the elongation of the RNA transcript. nih.gov

Furthermore, studies have revealed a novel uridylation activity in some organisms that adds uridine residues to the 3' end of unmethylated miRNAs and siRNAs, potentially marking them for degradation. nih.gov This highlights another layer of regulation where UTP availability could indirectly influence the stability of these small regulatory RNAs.

Utilization in Enzymatic Activity Assays

This compound is not only a building block for RNA but also a crucial substrate and cofactor in a variety of enzymatic reactions. medchemexpress.comwikipedia.org This property is exploited in the development of assays to measure the activity of specific enzymes.

Substrate and Cofactor Roles in UTP-Dependent Enzymatic Reactions

UTP's role as a substrate extends beyond RNA synthesis. It is a key molecule in carbohydrate metabolism, where it is used by enzymes like UDP-glucose pyrophosphorylase (UGPase). wikipedia.orguomphysics.net UGPase catalyzes the reversible reaction between UTP and glucose-1-phosphate to form UDP-glucose, a critical precursor for glycogen (B147801) synthesis. uomphysics.net The activity of UGPase can be assayed by monitoring the consumption of UTP or the formation of UDP-glucose. nih.gov A sensitive enzymatic assay for UTP quantification has been developed based on the high selectivity of UGPase for UTP as a co-substrate. nih.gov

In some contexts, UTP can also act as a cofactor. For instance, the RecA protein of Escherichia coli, which is involved in homologous recombination, can utilize UTP as a nucleoside triphosphate cofactor for its DNA strand exchange activity in vitro, although ATP is the usual cofactor. nih.gov A cofactor is a non-protein chemical compound required for an enzyme's catalytic activity. hippocampus.org

Table 2: UTP in Enzymatic Reactions

EnzymeRole of UTPBiological Process
RNA PolymeraseSubstrateRNA Synthesis (Transcription)
UDP-glucose pyrophosphorylaseSubstrateGlycogen Synthesis
RecA ProteinCofactor (in vitro)Homologous Recombination
CTP SynthetasePrecursorCTP Biosynthesis

Analysis of MutT Homologue 1 (MTH1) Activity

MutT Homologue 1 (MTH1) is an enzyme that plays a crucial role in sanitizing the nucleotide pool by hydrolyzing oxidized purine (B94841) nucleoside triphosphates, such as 8-oxo-dGTP, thereby preventing their incorporation into DNA and subsequent mutations. frontiersin.org While UTP itself is not the primary substrate for MTH1, assays designed to measure MTH1 activity are highly relevant to the study of nucleotide metabolism, where UTP is a key component.

Recent advancements have led to the development of novel probes to assess MTH1 activity. One such example is the ATP-releasing guanine (B1146940) oxidation (ARGO) probe, which is a chimeric molecule that mimics the structure of an oxidized guanine nucleotide. frontiersin.orgnih.gov When this probe is hydrolyzed by MTH1, it releases ATP, which can then be quantified using a luciferase-based system. This provides a sensitive and specific method for measuring MTH1 enzymatic activity in vitro and in cell lysates. nih.gov

The development of MTH1 inhibitors is an active area of cancer research. frontiersin.org Understanding the dynamics of the entire nucleotide pool, including the levels of UTP and other nucleoside triphosphates, is critical for evaluating the on-target and off-target effects of these inhibitors. Although MTH1 does not directly act on UTP, the balance of all nucleotide triphosphates is interconnected, and alterations in the activity of enzymes like MTH1 can have broader implications for cellular nucleotide metabolism.

Experimental Models for Studying Receptor Function and Cellular Responses

Uridine triphosphate (UTP) trisodium salt is a critical tool in experimental models designed to elucidate the function of purinergic receptors, particularly P2Y subtypes, and the subsequent cellular responses. Researchers utilize a range of models, from isolated cells to whole tissue preparations, to understand the physiological and pathophysiological roles of UTP-mediated signaling.

Investigations in Isolated Cell Lines and Primary Cultures

Isolated cell lines and primary cultures provide controlled environments to dissect the specific molecular pathways activated by UTP. These models are invaluable for studying receptor activation, downstream signaling cascades, and specific cellular functions like proliferation, migration, and differentiation.

In primary cultures of rat dorsal root ganglion (DRG) neurons, UTP enhances the activity of acid-sensing ion channels (ASICs), a process mediated by G-protein-coupled P2Y receptors. nih.gov This potentiation involves the activation of Phospholipase C (PLC) and Protein Kinase C (PKC) signaling pathways. nih.gov Similarly, in cultured cortical neurons, UTP stimulation of the P2Y2 receptor, which is the most abundant P2Y receptor in these cells, leads to an increase in the expression of cholinergic genes. researchgate.net This neurotrophic response is triggered by a signaling cascade involving Ca2+ mobilization and the activation of ERK1/2. researchgate.net

UTP's role in cell proliferation and migration is a common focus of investigation. In human cancerous pancreatic duct epithelial cells (PANC-1), UTP promotes proliferation by activating the P2Y2 receptor, which in turn stimulates the PI3K/Akt pathway. nih.gov In RT4-D6P2T schwannoma cells, UTP induces migration through P2Y2 receptor activation and an increase in the expression and activation of extracellular matrix metalloproteinase-2 (MMP-2). medchemexpress.com This process is associated with a biphasic phosphorylation of MAPK, with an early transient phase and a later sustained phase. medchemexpress.com

Stem and progenitor cells are also key models for UTP research. In human cardiac progenitor cells (hCPCs), UTP stimulation enhances proliferation and migration. nih.gov These effects are mediated by the P2Y2 receptor, leading to an increase in intracellular calcium levels and activation of YAP signaling. nih.govahajournals.org Cardiac adipose-derived stem cells (cADSCs) have been used extensively to study the angiogenic properties of UTP. ulb.ac.beresearchgate.net Daily stimulation with UTP during endothelial predifferentiation enhances the cells' ability to form endothelial networks. researchgate.netnih.govbohrium.com This is linked to the upregulation of pro-angiogenic genes like epiregulin and hyaluronan synthase-1. researchgate.netnih.gov The P2Y2 receptor is highlighted as the key regulator in this process. nih.gov

The following table summarizes key findings from studies using isolated cell lines and primary cultures to investigate the effects of Uridine Triphosphate.

Interactive Data Table: UTP Research in Cell Lines and Primary Cultures

Cell Model Receptor(s) Studied Key Cellular Response(s) Observed Signaling Pathway Implicated
Rat Primary Sensory Neurons P2Y Receptors Potentiation of acid-sensing ion channel (ASIC) currents; increased neuronal excitability. nih.gov G-protein, Phospholipase C (PLC), Protein Kinase C (PKC). nih.gov
Cultured Cortical Neurons P2Y2 Receptor Increased expression of cholinergic genes. researchgate.net Ca2+ mobilization, ERK1/2 activation. researchgate.net
Human Cardiac Progenitor Cells (hCPCs) P2Y2 Receptor Enhanced proliferation and migration; increased intracellular Ca2+. nih.govahajournals.org Gαq protein-coupled signaling, YAP signaling. nih.govahajournals.org
Cardiac Adipose-Derived Stem Cells (cADSC) P2Y2 Receptor Enhanced endothelial differentiation and network formation; increased pro-angiogenic gene expression. researchgate.netnih.gov Not specified
RT4-D6P2T Schwannoma Cells P2Y2 Receptor Induced cell migration; increased MMP-2 activation and expression. medchemexpress.com Biphasic MAPK phosphorylation. medchemexpress.com
PANC-1 Pancreatic Cancer Cells P2Y2 Receptor Increased cell proliferation. nih.gov PI3K/Akt pathway, PKC, Src-family tyrosine kinase, CaMKII. nih.gov
Rat Primary Tracheal Epithelial Cells Not specified Increased intracellular Ca2+ levels. sigmaaldrich.com Not specified

Use of Ex Vivo Tissue Preparations (e.g., Rat Basolateral Membranes, Human Coronary Artery Segments)

Ex vivo tissue preparations maintain the complex, multicellular architecture and intercellular communication pathways that are absent in isolated cell cultures. These models are crucial for studying integrated physiological responses, such as vascular tone and tissue-level transport, making them a bridge between in vitro and in vivo research.

Rat basolateral membranes have been a key model for investigating the role of UTP in ion transport. abcam.commpbio.comsigmaaldrich.comdanaher.com Studies using these isolated membrane vesicles from rat liver demonstrated that uridine uptake is a sodium-dependent process with Michaelis-Menten kinetics. nih.gov This transport is electrogenic, and UTP is used as a purinergic agonist to specifically study the ion transport functions of P2Y2 receptors in this system. mpbio.comsigmaaldrich.com

In the context of vascular physiology, isolated arterial segments are frequently used. Studies on the isolated and perfused canine epicardial coronary artery have shown that UTP induces vasoconstriction, an effect mediated by UTP-preferring P2Y receptors on smooth muscle cells. nih.gov In the same preparation, at higher doses, UTP can also cause a slight vasodilation through endothelial receptors, which appears to be distinct from ATP-mediated vasodilation. nih.gov Research on human and porcine intramyocardial coronary arteries has further explored conducted vasodilation. bris.ac.ukfrontiersin.org In these models, local application of vasodilators like bradykinin (B550075) initiates a hyperpolarization that conducts along the vessel, a critical mechanism for coordinating blood flow. bris.ac.ukfrontiersin.org While these specific studies focused on bradykinin and adenosine (B11128), they establish the ex vivo coronary artery segment as a vital model for investigating the signaling mechanisms, including those potentially involving purinergic receptors, that regulate coronary microvascular function. bris.ac.ukfrontiersin.org

The following table summarizes key findings from studies using ex vivo tissue preparations to investigate the effects of Uridine Triphosphate.

Interactive Data Table: UTP Research in Ex Vivo Tissue Preparations

Ex Vivo Model Receptor(s) Studied Key Physiological Response
Rat Basolateral Membranes P2Y2 Receptors Study of ion transport functions; Na+-dependent uridine uptake. abcam.commpbio.comnih.gov
Canine Epicardial Coronary Artery UTP-preferring P2Y Receptors Dose-dependent vasoconstriction; slight vasodilation at large doses. nih.gov
Human and Porcine Intramyocardial Coronary Arteries Endothelium-dependent signaling Conducted vasodilation in response to stimuli (e.g., bradykinin), involving hyperpolarization. bris.ac.ukfrontiersin.org

Research on Modified Uridine Triphosphate Analogues and Their Applications

Pseudouridine (B1679824) 5'-Triphosphate (Pseudo-UTP) as a Research Tool

Pseudouridine 5'-Triphosphate (Pseudo-UTP) is an isomer of uridine (B1682114) 5'-triphosphate and stands out as one of the most widely utilized modified nucleosides in the synthesis of RNA molecules. medchemexpress.com It is the most prevalent natural RNA modification found in cellular RNA. trilinkbiotech.com In pseudouridine, the uracil (B121893) base is attached to the ribose sugar through a carbon-carbon (C-C) bond, in contrast to the nitrogen-carbon (N-C) glycosidic bond found in the standard nucleoside, uridine. This structural difference, which involves a 180° rotation of the uracil base around the N3-C6 axis, allows for greater rotational freedom and the presence of an additional hydrogen bond donor. nih.govyoutube.comyoutube.com These unique characteristics are key to the beneficial properties it confers to RNA molecules. The enzymatic synthesis of RNA containing pseudouridine is a cornerstone of creating advanced research constructs and therapeutic candidates. trilinkbiotech.com

The incorporation of pseudouridine into RNA is achieved during the process of in vitro transcription (IVT). nih.gov In this cell-free synthesis method, a DNA template is used by an RNA polymerase, typically T7 RNA Polymerase, to synthesize RNA strands. trilinkbiotech.com To generate pseudouridine-modified RNA, Pseudouridine 5'-Triphosphate (Pseudo-UTP) is supplied in the reaction mixture, completely replacing its standard counterpart, Uridine Triphosphate (UTP). nih.gov

The RNA polymerase recognizes Pseudo-UTP and incorporates it into the elongating RNA chain at positions where uridine would normally be placed. baseclick.eu This enzymatic process allows for the creation of fully substituted mRNA molecules where every uridine residue is replaced by a pseudouridine residue. trilinkbiotech.com This technique has been successfully employed to produce modified mRNAs that code for various proteins, from transcription factors for cell reprogramming to viral antigens for vaccines. nih.gov

The substitution of uridine with pseudouridine has a profound impact on the fundamental properties of the RNA molecule, notably its stability and how efficiently it is translated into protein.

RNA Stability: The unique C-C glycosidic bond and the extra hydrogen bond donor in pseudouridine contribute to enhanced base stacking and provide more rigidity to the RNA backbone. trilinkbiotech.comyoutube.comresearchgate.net This increased structural stability makes the modified RNA more resistant to degradation by nucleases, enzymes that break down nucleic acids. medchemexpress.combaseclick.eu Studies have shown that pseudouridine-containing mRNAs have a longer half-life compared to their unmodified counterparts. baseclick.eu This enhanced stability is crucial for research applications as it ensures the integrity of the RNA construct for a longer duration. nih.gov

Translational Efficiency: Incorporating pseudouridine into mRNA has been shown to significantly increase its translational capacity, meaning more protein is produced from a given amount of mRNA. baseclick.eunih.gov This effect is attributed to several factors. Firstly, the increased stability of the mRNA ensures it remains intact for longer, allowing for more rounds of translation by the ribosomes. nih.gov Secondly, and critically, pseudouridine modification helps the mRNA to circumvent a key cellular defense mechanism. Unmodified single-stranded RNA can activate RNA-dependent protein kinase (PKR). nih.gov Activated PKR phosphorylates the eukaryotic initiation factor 2-alpha (eIF-2α), which leads to a general shutdown of protein synthesis. nih.govjenabioscience.com Research has demonstrated that pseudouridine-modified mRNA is less prone to activating PKR, thus preventing this inhibition of translation and leading to higher protein yields. nih.govbaseclick.eu

Research FindingUnmodified mRNAPseudo-UTP Modified mRNASource
Protein Expression in Mammalian Cells BaselineHigher translational capacity nih.gov
PKR Activation Activates PKR, inhibiting translationDiminished PKR activation nih.govbaseclick.eu
Resistance to RNase L Cleavage SusceptibleIncreased resistance baseclick.eujenabioscience.com
eIF2α Phosphorylation Induces phosphorylationPrevents phosphorylation researchgate.net

A significant hurdle for early RNA-based research and therapeutics was the inherent immunogenicity of in vitro-transcribed RNA. nih.gov When introduced into cells, unmodified synthetic mRNA can be recognized as foreign by the innate immune system, triggering an inflammatory response. nih.gov This recognition is primarily mediated by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs), specifically TLR3, TLR7, and TLR8, as well as RIG-I-like receptors. nih.govresearchgate.net

The incorporation of pseudouridine is a highly effective strategy to render the mRNA "stealth" to the immune system. nih.gov The structural changes conferred by pseudouridine make the modified RNA a poor substrate for these immune sensors. nih.govresearchgate.net As a result, pseudouridine-containing mRNA is less likely to be detected, leading to a significant reduction in the activation of downstream inflammatory pathways and the production of type-I interferons (IFN). nih.govbiorxiv.org This suppression of the innate immune response is critical for research applications, as it prevents cellular toxicity and allows for the desired biological effect of the translated protein to be observed without confounding inflammatory side effects. trilinkbiotech.comnih.gov

Research FindingUnmodified mRNAPseudo-UTP Modified mRNASource
Innate Immune Recognition Recognized by TLRs (e.g., TLR3)Evades recognition by TLRs nih.govresearchgate.net
Interferon-alpha (IFN-α) Induction in vivo Induces high serum levelsDoes not induce significant IFN-α nih.gov
Overall Immunogenicity ImmunogenicSuperior nonimmunogenic vector baseclick.eunih.gov

Emerging Research Frontiers and Future Directions for Uridine Triphosphate Trisodium Salt Studies

Deeper Elucidation of Receptor-Independent Signaling Pathways

While the interaction of UTP with P2Y receptors is a well-documented signaling mechanism, researchers are increasingly exploring the possibility of receptor-independent actions. physiology.org This line of inquiry seeks to understand how UTP might influence cellular processes without direct binding to its known cell surface receptors. The focus is on identifying intracellular targets and mechanisms that are directly modulated by fluctuations in UTP levels. This research is critical for a comprehensive understanding of UTP's signaling repertoire and may reveal novel pathways for therapeutic intervention.

Advanced Structural-Functional Relationship Studies of UTP-Binding Proteins

The precise interactions between UTP and its binding proteins, primarily the P2Y receptors, are fundamental to its signaling functions. physiology.orgnih.gov Advanced research is now centered on elucidating the intricate structural details of these binding events. Techniques such as cryo-electron microscopy (cryo-EM) are providing unprecedented insights into the conformational changes that occur upon UTP binding and subsequent G-protein coupling. nih.gov

Recent studies have revealed key distinctions in the ligand-binding pockets of different P2Y receptors, such as P2Y2R and P2Y4R, which explain their varying affinities for UTP and other nucleotides like ATP. nih.govnih.gov For instance, the N-terminus of these receptors plays a significant role in determining ligand specificity. nih.gov A deeper understanding of these structural-functional relationships is essential for the rational design of more potent and selective agonists and antagonists for these receptors, which hold therapeutic promise for a range of diseases. nih.gov

Integrative Systems Biology Approaches to UTP Metabolism and Signaling Networks

The roles of UTP are not isolated but are part of a complex and interconnected network of metabolic and signaling pathways. nih.gov Future research is moving towards a systems biology approach to unravel these intricate connections. This involves integrating data from genomics, proteomics, and metabolomics to create comprehensive models of how UTP metabolism and signaling are regulated and how they, in turn, influence other cellular processes. nih.gov

A key area of interest is the interplay between intracellular and extracellular UTP pools and the "uridine-UTP cycle." nih.gov This cycle involves the intracellular synthesis of UTP from uridine (B1682114) and its subsequent release into the extracellular space, where it can act on P2Y receptors before being broken down back to uridine for reuptake. nih.gov Understanding the dynamics of this cycle and its integration with other metabolic pathways, such as those for ATP, is crucial for a holistic view of cellular bioenergetics and signaling.

Development of Novel Research Probes and Analogues Based on UTP Structure

To further investigate the diverse roles of UTP, researchers are actively developing novel chemical tools. This includes the synthesis of new UTP analogues and research probes that can be used to selectively activate or inhibit specific UTP-binding proteins or to trace the metabolic fate of UTP within cells. acs.org

These novel compounds are invaluable for dissecting the specific contributions of different P2Y receptor subtypes to various physiological and pathological processes. nih.gov For example, the development of analogues with modified phosphate (B84403) chains or base structures can provide insights into the key molecular interactions required for receptor activation. acs.org The creation of fluorescently or radioactively labeled UTP derivatives also allows for direct visualization of its transport, localization, and consumption within cellular compartments.

Investigations into Long-Term Effects and Chronic Cellular Modulation by UTP

Much of the current knowledge about UTP's effects comes from acute studies. However, there is a growing interest in understanding the consequences of long-term or chronic exposure of cells to elevated or altered UTP levels. This research is particularly relevant to conditions where UTP signaling may be persistently dysregulated.

Q & A

Basic Research: What methodologies are recommended for incorporating uridine triphosphate trisodium salt (UTP-Na₃) into DNA replication assays?

UTP-Na₃ serves as a substrate for RNA polymerases but is not directly incorporated into DNA due to its ribose moiety. However, it is critical in in vitro transcription assays to generate RNA templates for reverse transcription. For DNA replication studies, researchers often use deoxyribonucleotide analogs (e.g., dCTP) instead. To validate UTP-Na₃'s role in RNA primer synthesis during lagging-strand DNA replication:

  • Experimental Design : Use a reconstituted DNA replication system with purified DNA polymerase α-primase and measure primer synthesis via radioactive labeling (³²P-UTP) followed by gel electrophoresis .
  • Controls : Omit UTP-Na₃ to confirm primer absence.

Basic Research: What are the key handling and storage protocols for UTP-Na₃ to ensure experimental integrity?

UTP-Na₃ is hygroscopic and degrades in acidic or humid conditions. Key protocols include:

  • Storage : Aliquot and store at −20°C in airtight, desiccated containers to prevent hydrolysis. Avoid repeated freeze-thaw cycles .
  • Reconstitution : Prepare fresh solutions in nuclease-free water (50 mg/mL, pH 7.0–7.5). Filter-sterilize (0.22 µm) to remove particulates .

Advanced Research: How does UTP-Na₃'s stability against ribonucleases compare to other nucleotide analogs, and what methods assess this?

UTP-Na₃ is less stable than modified analogs (e.g., 2′-fluoro-UTP) due to its unmodified ribose. Comparative stability can be evaluated via:

  • Ribonuclease Assay : Incubate UTP-Na₃ with RNase A/T1 and monitor degradation using HPLC or capillary electrophoresis .

  • Table : Stability Profiles of Nucleotide Analysts

    NucleotideRNase ResistanceHalf-life (h, 37°C)
    UTP-Na₃Low2–4
    2′-Fluoro-UTPHigh>24
    α-Thio-UTPModerate8–12

Advanced Research: What are the enzymatic vs. non-enzymatic hydrolysis pathways of UTP-Na₃, and how can they be monitored experimentally?

UTP-Na₃ hydrolyzes to UDP and inorganic phosphate via:

  • Enzymatic Pathway : Phosphatases (e.g., alkaline phosphatase) cleave the γ-phosphate.
  • Non-enzymatic Pathway : Acidic conditions (pH <5) or elevated temperatures (>37°C) accelerate hydrolysis.
    Methodology :
  • Use ³¹P-NMR to track phosphate group loss .
  • Quantify inorganic phosphate via malachite green assay .

Basic Research: How is UTP-Na₃ utilized in structural biology studies of RNA-protein complexes?

UTP-Na₃ is incorporated into RNA during in vitro transcription for crystallography or cryo-EM:

  • Procedure : Synthesize RNA by T7 RNA polymerase in a reaction mix containing UTP-Na₃, ATP, CTP, GTP (1:1:1:1 molar ratio). Purify RNA via PAGE or size-exclusion chromatography .
  • Application : Soak RNA crystals in UTP-Na₃ solutions to study nucleotide-binding pockets .

Advanced Research: How can researchers resolve contradictions in reported purity levels of commercial UTP-Na₃ batches?

Discrepancies in purity (e.g., 95% vs. 99%) arise from differing analytical methods:

  • Orthogonal Validation :
    • HPLC : Quantify UTP-Na₃ peaks (retention time ~8.5 min) and detect impurities (e.g., UDP, UMP).
    • Mass Spectrometry : Confirm molecular weight (550.09 g/mol anhydrous) and sodium adducts .
  • Mitigation : Pre-purify UTP-Na₃ via anion-exchange chromatography .

Advanced Research: What strategies minimize interference from UTP-Na₃ impurities in P2Y receptor activation assays?

UTP-Na₃ impurities (e.g., UDP) can activate off-target receptors (e.g., P2Y6). Strategies include:

  • HPLC Purification : Remove UDP contaminants pre-experiment.
  • Pharmacological Blockers : Use selective antagonists (e.g., AR-C118925 for P2Y2) to isolate responses .

Basic Research: How is UTP-Na₃ applied in metabolic flux analysis of nucleotide biosynthesis pathways?

UTP-Na₃ is a precursor in pyrimidine metabolism. To trace metabolic flux:

  • Isotope Labeling : Use ¹³C/¹⁵N-UTP-Na₃ and monitor incorporation into RNA or UDP-sugars via LC-MS .
  • Knockdown Models : Combine with siRNA targeting uridine/cytidine kinase to perturb pathway dynamics .

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